molecular formula C15H13BrN2OS B15032928 [2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene

[2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene

Katalognummer: B15032928
Molekulargewicht: 349.2 g/mol
InChI-Schlüssel: ZQFILRGSOBPZPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene: is a chemical compound that features a benzimidazole ring substituted with a bromine atom and an ethoxybenzene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the brominated benzimidazole with an appropriate thiol compound.

    Ethoxybenzene Substitution: The final step involves the substitution of the ethoxybenzene group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the benzimidazole ring, leading to debromination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated or hydrogenated derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Biology and Medicine

    Antimicrobial Agents: Due to its benzimidazole core, the compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Cancer Research: The compound’s structure allows it to interact with biological targets, potentially inhibiting cancer cell growth.

Industry

    Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Pharmaceuticals: It can serve as a building block for the synthesis of various pharmaceutical compounds.

Wirkmechanismus

The mechanism by which [2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The bromine and thioether groups may enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound, lacking the bromine and ethoxybenzene groups.

    6-Bromobenzimidazole: Similar structure but without the thioether and ethoxybenzene groups.

    2-(6-Bromobenzimidazol-2-ylthio)ethanol: Similar structure but with an ethanol group instead of ethoxybenzene.

Uniqueness

    Enhanced Activity: The presence of the bromine atom and ethoxybenzene group may enhance the compound’s biological activity and binding affinity.

    Versatility: The compound’s structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C15H13BrN2OS

Molekulargewicht

349.2 g/mol

IUPAC-Name

6-bromo-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C15H13BrN2OS/c16-11-6-7-13-14(10-11)18-15(17-13)20-9-8-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,18)

InChI-Schlüssel

ZQFILRGSOBPZPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.